1H-benzimidazole-2-sulfonate

Antibacterial drug discovery Glutamate racemase inhibition Fragment-based lead discovery

Researchers requiring a validated, fragment-like glutamate racemase (GR) inhibitor often face solubility and aggregation issues with lipophilic benzimidazole analogues. 1H-Benzimidazole-2-sulfonate (BISA) directly addresses these challenges: • GR Ki = 9 µM - a 4.7-fold potency improvement over croconic acid, with well-characterized binding in the D-glutamate pocket. • LogP ≈ -1.2 to -1.9, full ionization at physiological pH, and aqueous solubility >29.7 µg/mL at pH 7.4 - minimizes DMSO carry-over and aggregation artefacts in NMR, SPR, and ITC assays. • Shelf-stable solid (mp 116-119 °C, purity ≥98%); straightforward preparation from 2-mercaptobenzimidazole ensures reliable, scalable supply.

Molecular Formula C7H5N2O3S-
Molecular Weight 197.19 g/mol
Cat. No. B230279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-benzimidazole-2-sulfonate
Molecular FormulaC7H5N2O3S-
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)S(=O)(=O)[O-]
InChIInChI=1S/C7H6N2O3S/c10-13(11,12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)(H,10,11,12)/p-1
InChIKeyGWXQTTKUYBEZBP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-2-sulfonate Core Physicochemical & Target Profile


1H-Benzimidazole-2-sulfonate (commonly encountered as the free acid 1H-benzimidazole-2-sulfonic acid, BISA; CAS 40828-54-4) is a bicyclic heteroaromatic sulfonic acid with a molecular weight of 198.20 g·mol⁻¹ and a predicted logP of approximately −1.2 to −1.9 . The compound exists as a zwitterionic or anionic species at physiological pH and exhibits aqueous solubility exceeding 29.7 µg·mL⁻¹ at pH 7.4 . Its primary documented biochemical target is bacterial glutamate racemase (GR), an essential enzyme for cell-wall biosynthesis, making BISA a validated fragment-like inhibitor scaffold with a reported Ki of 9 µM [1]. These properties distinguish it immediately from more lipophilic, non‑sulfonated benzimidazole analogues that lack the strong anionic character and the attendant hydrogen‑bonding capacity conferred by the 2‑sulfonate group.

Why 1H-Benzimidazole-2-sulfonate Cannot Be Substituted


Simple benzimidazole derivatives (e.g., unsubstituted benzimidazole, 2-methylbenzimidazole, or 2-mercaptobenzimidazole) differ profoundly from the 2‑sulfonated congener in their ionization state, hydrogen‑bond donor/acceptor topology, and aqueous solubility [1]. In a direct head‑to‑head enzymatic study, replacing the 2‑carboxylate of a benzimidazole‑based ligand with a 2‑sulfonate increased solubility but markedly decreased target affinity, demonstrating that the sulfonate moiety is not bioisosteric with carboxylate and drives a distinct pharmacodynamic profile [2]. Environmental fate also diverges: under identical UV‑254 nm/H₂O₂ advanced oxidation conditions, 1H‑benzimidazole‑2‑sulfonic acid (BSA) and the structurally related UV‑filter 2‑phenylbenzimidazole‑5‑sulfonic acid (PBSA) exhibit different mineralization kinetics, confirming that even the position and presence of the sulfonate group cannot be assumed to be interchangeable [3]. These observations underscore that substitution of 1H‑benzimidazole‑2‑sulfonate by an in‑class analog without systematic validation would risk loss of the desired inhibitory, solubility, or environmental‑persistence characteristics.

1H-Benzimidazole-2-sulfonate: Quantitative Differentiation from Analogs


Glutamate Racemase Inhibition vs. Croconic Acid

In a direct enzymatic comparison using recombinant glutamate racemase, 1H‑benzimidazole‑2‑sulfonic acid (BISA) exhibited a competitive inhibition constant (Ki) of 9 µM, whereas the structurally distinct but functionally related fragment croconic acid displayed a Ki of 42 µM, corresponding to a 4.7‑fold difference in binding affinity [1]. BISA was identified as the strongest non‑amino‑acid competitive inhibitor of GR in that study, and the sulfonate group was shown via in silico modeling to occupy the buried C2‑carboxylate binding pocket of the natural substrate D‑glutamate [1].

Antibacterial drug discovery Glutamate racemase inhibition Fragment-based lead discovery

Solubility Advantage Over 2-Carboxylic Benzimidazoles

When the 2‑carboxylate group of benzimidazole‑based NMDA glycine‑site antagonists was replaced by a 2‑sulfonic acid moiety, the aqueous solubility was appreciably increased, although this came at the expense of reduced affinity for the glycine binding site [1]. The parent carboxylic acid derivatives 9b and 9c displayed IC50 values of 0.89 µM and 38.0 µM, respectively, against [³H]MDL‑105,519 binding to rat cortical membranes [1]. While a precise IC50 for the sulfonate analog was not reported in the primary abstract, the trend—higher solubility but lower affinity—was unambiguously documented, establishing that the sulfonate is not a simple bioisostere of the carboxylate [1].

Ligand solubility NMDA glycine-site antagonists Medicinal chemistry

Advanced Oxidation Degradation Kinetics vs. PBSA

In a side‑by‑side comparison under UV‑254 nm/H₂O₂ advanced oxidation, 1H‑benzimidazole‑2‑sulfonic acid (BSA) and the commercial sunscreen agent 2‑phenylbenzimidazole‑5‑sulfonic acid (PBSA) were both subjected to mineralization analysis [1]. At 4.0 mM H₂O₂, complete removal of 40.0 µM parent PBSA was achieved within 190 min of UV irradiation accompanied by a 25 % decrease in total organic carbon (TOC); BSA was studied under identical conditions, revealing that the two sulfonated benzimidazoles do not degrade with identical kinetics or mineralization efficiency [1]. The differential behavior is attributed to the presence (PBSA) vs. absence (BSA) of the 2‑phenyl substituent, which alters the reactivity toward hydroxyl radicals [1].

Environmental fate Advanced oxidation processes UV absorber mineralization

pKa & Ionization State vs. Unsubstituted Benzimidazole

The thermodynamic pKa of unsubstituted benzimidazole is approximately 5.5, whereas 2‑sulfonated benzimidazoles exhibit a dramatically lowered pKa (predicted value approximately –1.47 to –1.68 for the sulfonic acid proton) [1]. This shift of roughly 7 log units means that at physiological pH the 2‑sulfonate is fully ionized to the anionic sulfonate form, while unsubstituted benzimidazole exists predominantly as the neutral free base. The resulting difference in ionization state fundamentally alters solubility, membrane permeability, and target‑binding electrostatics [1].

Ionization constants Benzimidazole pKa Drug-likeness

Best-Fit Applications for 1H-Benzimidazole-2-sulfonate


Fragment-Based Antibacterial Drug Discovery Targeting Glutamate Racemase

With a GR Ki of 9 µM, BISA is a validated fragment hit that is 4.7‑fold more potent than croconic acid . Its high ligand efficiency and the well‑characterized binding mode (sulfonate occupying the buried D‑glutamate carboxylate pocket) make it an ideal starting scaffold for structure‑based lead optimization programs against Gram‑positive and Gram‑negative pathogens that depend on GR for cell‑wall integrity .

Biophysical Assays with Soluble Ionized Ligands

The compound’s logP of approximately –1.2 to –1.9 and its full ionization at physiological pH ensure high aqueous solubility (>29.7 µg·mL⁻¹ at pH 7.4) . This property directly reduces DMSO carry‑over and aggregation artefacts in NMR, SPR, and ITC experiments—an advantage over more lipophilic benzimidazole‑2‑carboxylic acid analogues that suffer from lower solubility [1].

Environmental Fate of Sulfonated Heterocyclic Contaminants

Because BSA and PBSA exhibit non‑identical mineralization kinetics under UV‑254 nm/H₂O₂ advanced oxidation, BSA can serve as a structurally simpler probe molecule to decouple the contribution of the benzimidazole‑sulfonate core from that of the 2‑phenyl substituent during mechanistic degradation studies . This is valuable for academic groups and regulatory agencies assessing the environmental persistence of sulfonated UV‑absorber contaminants.

Stable Crystalline Sulfonic Acid Building Block

1H‑Benzimidazole‑2‑sulfonic acid is a shelf‑stable solid (mp 116–119 °C, purity ≥98 %) that can be N‑alkylated under mild conditions to generate diverse N‑substituted benzimidazole‑2‑sulfonic acid libraries . Its straightforward preparation from 2‑mercaptobenzimidazole via H₂O₂/KOH oxidation further simplifies procurement and scale‑up relative to air‑sensitive or chromatographically challenging 2‑substituted benzimidazole alternatives .

Technical Documentation Hub

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